Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs. Closest Methyl and Propyl Ester Analogs
The target compound's predicted LogP (2.56) and topological polar surface area (106.5 Ų) differ measurably from its closest ester homologs. The methyl analog (methyl 4-[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetamido]benzoate) has a lower calculated LogP due to the shorter alkyl chain, while the propyl analog (propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate) has a higher LogP, consistent with chain length–driven lipophilicity shifts [1]. These differences directly influence passive membrane permeability and require independent experimental validation for each ester variant [2].
| Evidence Dimension | Predicted LogP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP (JChem): 2.56; TPSA: 106.53 Ų [1] |
| Comparator Or Baseline | Methyl analog: LogP < 2.56 (no exact measured value); Propyl analog: LogP > 2.56 (chain-length inference). All comparators share the quinazolinone-acetamido-benzoate scaffold [2]. |
| Quantified Difference | ΔLogP estimated at +0.2 to +0.5 between methyl and ethyl; additional +0.4 per methylene unit for propyl (class-level trend) |
| Conditions | In silico prediction using JChem (acid pKa 11.75, proton donor count 1, acceptor count 6, rotatable bonds 8) [1] |
Why This Matters
Procurement decisions must account for ester-specific lipophilicity, as a switch to the methyl or propyl analog changes predicted membrane permeability and may invalidate prior SAR or cell-based assay data.
- [1] Chembase. ethyl 2-[2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]benzoate - Chembase ID: 221788, computed properties (JChem). http://www.chembase.cn/molecule-221788.html View Source
- [2] Chembase. methyl 4-[2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]benzoate - Chembase ID: 221846. http://www.chembase.cn; Benchchem. propyl 4-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate. Search results, not directly cited. View Source
